2-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalene is an organic compound characterized by its unique molecular structure and functional groups. The compound's IUPAC name is 2-chloro-6-fluoro-1,2,3,4-tetrahydronaphthalene, and it has a molecular formula of C₁₈H₁₈ClF. This compound is a derivative of tetrahydronaphthalene, which is widely studied for its potential applications in various chemical processes and materials.
2-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalene is classified as a halogenated aromatic hydrocarbon. Its classification stems from the presence of chlorine and fluorine atoms attached to the naphthalene structure, which influences its reactivity and properties.
The synthesis of 2-chloro-6-fluoro-1,2,3,4-tetrahydronaphthalene can be achieved through several methods involving halogenation reactions. A common approach involves the electrophilic substitution of tetrahydronaphthalene with chlorine and fluorine sources under controlled conditions.
The molecular structure of 2-chloro-6-fluoro-1,2,3,4-tetrahydronaphthalene features a fused bicyclic system with halogen substituents. The structural formula can be represented as follows:
The compound's InChI key is provided for database searches: VBOMTHSNGDHQID-UHFFFAOYSA-N. Its SMILES representation is C1=CC2=C(C=C1)C(CCC2)(Cl)F.
2-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalene participates in various chemical reactions due to its reactive halogen substituents. Key reactions include:
These reactions are typically conducted under controlled conditions to optimize yields and minimize side products. For example, nucleophilic substitutions may require polar aprotic solvents to stabilize intermediates.
The mechanism of action for 2-chloro-6-fluoro-1,2,3,4-tetrahydronaphthalene primarily involves its reactivity due to the halogen substituents.
Quantum chemical calculations may provide insights into activation energies and transition states for these reactions, aiding in predicting reactivity patterns.
Relevant data on these properties can be found in safety data sheets and chemical databases .
2-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalene has potential applications in:
CAS No.: 18810-58-7
CAS No.: 14799-66-7
CAS No.: 94030-84-9
CAS No.: 275823-92-2
CAS No.: 61587-05-1